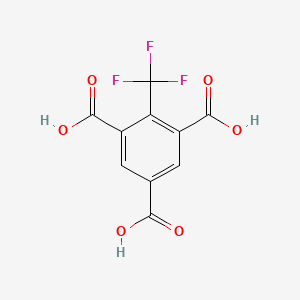

2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid

Description

Properties

IUPAC Name |

2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O6/c11-10(12,13)6-4(8(16)17)1-3(7(14)15)2-5(6)9(18)19/h1-2H,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFUMIDKTKEPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(F)(F)F)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Fluorination with HF/AlF₃

This method converts trichloromethyl (-CCl₃) precursors to -CF₃ groups via gas-phase reaction with hydrogen fluoride (HF) over an AlF₃ catalyst. While originally designed for benzotrifluoride synthesis, it can be adapted to prepare 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid precursors.

Optimized Conditions :

-

Temperature : 250–350°C (prevents catalyst deactivation).

-

Pressure : Atmospheric (avoids high-pressure equipment).

Procedure :

-

Substrate Preparation : Start with 1,3,5-tricarboxy-2-(trichloromethyl)benzene.

-

Fluorination : Pass the substrate and HF vapor through an AlF₃-packed reactor at 300°C.

-

Byproduct Removal : Trap HCl gas using a caustic scrubber.

Advantages :

-

Efficiency : Single-step conversion with minimal HF loss.

Oxidative Functionalization of Methyl Precursors

KMnO₄-Mediated Oxidation

Methyl groups at positions 1, 3, and 5 can be oxidized to -COOH using potassium permanganate (KMnO₄) under acidic conditions. This route requires a pre-installed -CF₃ group at position 2.

Typical Reaction Conditions :

-

Oxidizing Agent : KMnO₄ (3.0 equiv per methyl group).

-

Solvent : H₂O/H₂SO₄ (1:1 v/v).

Limitations :

-

Substrate Sensitivity : The -CF₃ group may destabilize under strong acidic conditions.

Comparative Analysis of Methods

| Method | Yield | Conditions | Cost | Scalability |

|---|---|---|---|---|

| Lithiation-Carboxylation | 90–95% | Cryogenic, inert atmosphere | High | Lab-scale |

| Gas-Phase Fluorination | 96% | High-temperature, catalytic | Moderate | Industrial |

| Oxidative Oxidation | 80–85% | Aqueous acidic, reflux | Low | Pilot-scale |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for drug development due to its unique electronic properties and ability to interact with biological targets. Initial studies suggest that compounds containing trifluoromethyl groups often exhibit increased lipophilicity and altered pharmacokinetics, making them suitable for pharmaceutical applications .

Case Studies:

- Anticancer Agents: Research is ongoing into the use of this compound in developing anticancer drugs by investigating its interactions with specific proteins involved in cancer pathways.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties that warrant further investigation .

Agrochemicals

2-(Trifluoromethyl)benzene-1,3,5-tricarboxylic acid is being explored for its potential use in agrochemicals. The fluorinated structure enhances the herbicidal properties of formulations derived from this compound. It can be applied in various methods such as spraying or dusting to control weed growth effectively .

Application Methods:

- Herbicidal Preparations: These can be used in conventional manners such as emulsification or direct application to cultivated areas .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of novel materials such as metal-organic frameworks (MOFs). Its incorporation into MOF structures has been shown to enhance stability and porosity compared to non-fluorinated analogs .

Research Findings:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid groups facilitate binding to proteins and enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Comparison of Key Tricarboxylic Acids and Derivatives

Physicochemical Properties

- Acidity : The -CF₃ group in this compound increases the electron-withdrawing effect, lowering the pKa of its carboxylic acid groups compared to H₃BTC. This enhances its ability to form stable metal-carboxylate bonds in coordination polymers .

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, H₃BTC-based MOFs (e.g., Cu₃(BTC)₂) are stable up to 240°C , while the -CF₃ derivative may further improve this due to stronger C-F bonds.

Biological Activity

2-(Trifluoromethyl)benzene-1,3,5-tricarboxylic acid, often referred to as trifluoromethyltricarboxylic acid (TFM-TCA), is a compound of significant interest in the fields of medicinal chemistry and pharmacology. The presence of trifluoromethyl groups in organic compounds can enhance their biological activity and metabolic stability. This article reviews the biological activity of TFM-TCA, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H7F3O6

- Molecular Weight : 288.16 g/mol

The biological activity of TFM-TCA is primarily attributed to its ability to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : TFM-TCA has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to the synthesis of fatty acids and cholesterol. This inhibition can lead to altered lipid metabolism and reduced cellular proliferation in cancer cells.

- Antimicrobial Activity : The trifluoromethyl group enhances the lipophilicity of TFM-TCA, allowing it to penetrate bacterial membranes more effectively. Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, including resistant strains.

- Cell Signaling Modulation : TFM-TCA may modulate cell signaling pathways by acting as an agonist or antagonist at specific receptors. This modulation can influence processes such as inflammation and apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of TFM-TCA:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of TFM-TCA against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load when treated with TFM-TCA compared to control groups, indicating its potential as a novel antimicrobial agent. -

Cancer Research :

In a series of experiments on human breast cancer cell lines, TFM-TCA demonstrated dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. -

Inflammation Models :

Animal models of inflammation revealed that TFM-TCA could significantly reduce inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves trifluoromethylation of benzene-1,3,5-tricarboxylic acid derivatives. Key variables include temperature control (e.g., maintaining temperatures below 250°C to avoid decomposition, as seen in related trifluoromethylated compounds ), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions). Optimization can be achieved via stepwise monitoring using TLC or HPLC to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (≥95% as per industrial standards ). Structural confirmation requires a combination of H/C NMR for trifluoromethyl and carboxyl group identification, and FT-IR for carboxylic acid O-H stretching (2500–3300 cm). Melting point determination (e.g., mp 248°C for analogous compounds ) should align with literature values after recrystallization.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for benzene-1,3,5-tricarboxylic acid derivatives: use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store in airtight containers away from moisture. In case of exposure, immediately rinse affected areas with water and consult a physician, as advised in SDS guidelines .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound when varying temperature, solvent, and catalyst ratios?

- Methodological Answer : A 2 factorial design allows systematic exploration of variables. For example, temperature (120–200°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%). Response variables include yield and purity. Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) refines optimal conditions .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Calibrate equipment using reference standards (e.g., benzoic acid for melting point calibration). Reproduce synthesis under controlled conditions (e.g., inert atmosphere) and characterize via differential scanning calorimetry (DSC) to confirm thermal behavior .

Q. What theoretical frameworks guide the study of this compound’s coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : Leverage crystal engineering principles and reticular chemistry (e.g., SBU theory) to predict MOF topologies. The trifluoromethyl group enhances hydrophobic interactions, while carboxylates act as bridging ligands. Density Functional Theory (DFT) simulations can model metal-ligand binding energies and framework stability .

Q. How can researchers address contradictions in catalytic activity data for derivatives of this compound?

- Methodological Answer : Contradictions may stem from differences in reaction conditions or active site accessibility. Conduct controlled kinetic studies under standardized conditions (e.g., fixed pH, temperature). Use X-ray photoelectron spectroscopy (XPS) to analyze surface composition and identify potential catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.